molecular formula C9H14 B13797932 Allylidenecyclohexane CAS No. 5664-10-8

Allylidenecyclohexane

Cat. No.: B13797932
CAS No.: 5664-10-8
M. Wt: 122.21 g/mol
InChI Key: OZHPVKGWTMAESF-UHFFFAOYSA-N
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Description

Allylidenecyclohexane is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.2075 g/mol . It is also known by its IUPAC name, prop-2-enylidenecyclohexane . This compound is characterized by a cyclohexane ring with an allylidene group attached to it, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of allylidenecyclohexane typically involves the reaction of cyclohexanone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Allylidenecyclohexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

Allylidenecyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of allylidenecyclohexane involves its interaction with molecular targets through its allylidene group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways involved depend on the type of reaction and the conditions under which it occurs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Allylidenecyclohexane is unique due to the presence of the allylidene group attached to the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

prop-2-enylidenecyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,6H,1,3-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHPVKGWTMAESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC=C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00205210
Record name Allylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5664-10-8
Record name Allylidenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664108
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylidenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00205210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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